molecular formula C12H12O3 B8095885 3-Oxo-5-phenyl-4-pentenoic acid methyl ester

3-Oxo-5-phenyl-4-pentenoic acid methyl ester

Cat. No.: B8095885
M. Wt: 204.22 g/mol
InChI Key: FCRJJPWNWLNCPA-BQYQJAHWSA-N
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Description

3-Oxo-5-phenyl-4-pentenoic acid methyl ester is an organic compound with the molecular formula C({12})H({12})O(_{3}) It is characterized by a phenyl group attached to a pentenoic acid methyl ester backbone, featuring a keto group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize 3-Oxo-5-phenyl-4-pentenoic acid methyl ester involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process, followed by acidification to yield the desired product.

  • Michael Addition: : Another synthetic route involves the Michael addition of a phenyl-substituted enone with a suitable nucleophile, followed by esterification. This method often requires a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-Oxo-5-phenyl-4-pentenoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Michael addition, bases for aldol condensation.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Oxo-5-phenyl-4-pentenoic acid methyl ester serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in biochemical assays to investigate enzyme functions and interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them subjects of drug discovery and development research.

Industry

In the industrial sector, the compound can be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the production of high-value products underscores its industrial significance.

Mechanism of Action

The mechanism by which 3-Oxo-5-phenyl-4-pentenoic acid methyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The keto group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-4-pentenoic acid methyl ester: Lacks the phenyl group, resulting in different reactivity and applications.

    5-Phenyl-4-pentenoic acid methyl ester:

    3-Oxo-5-phenylpentanoic acid methyl ester: Similar structure but with a different position of the double bond, leading to variations in reactivity.

Uniqueness

3-Oxo-5-phenyl-4-pentenoic acid methyl ester is unique due to the presence of both a phenyl group and a keto group in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific research applications.

Properties

IUPAC Name

methyl (E)-3-oxo-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJJPWNWLNCPA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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